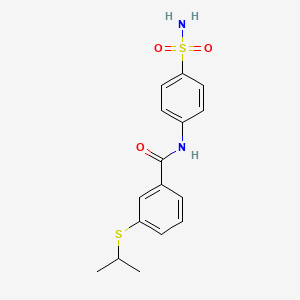

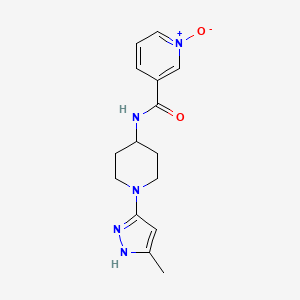

(E)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide is a useful research compound. Its molecular formula is C22H27N3OS and its molecular weight is 381.54. The purity is usually 95%.

BenchChem offers high-quality (E)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Structure and Packing

Research on closely related compounds, such as aminoxyl and piperidinyl acrylamide monomers, has been conducted to understand their structure and packing, which is crucial for the preparation of redox-active polymers. These studies highlight the importance of hydrogen bonding and C-H...O contacts in forming stable structures, essential for developing materials with specific electrical or optical properties (Goswami et al., 2015).

Polymerization Techniques

Stereospecific anionic polymerization techniques have been explored for various acrylamides, including those similar to the compound of interest, to produce polymers with narrow molecular weight distributions. This process is vital for creating polymers with specific mechanical or chemical properties for use in medical devices, coatings, and other applications (Kobayashi et al., 1999).

Controlled Radical Polymerization

Controlled radical polymerization techniques, such as RAFT (Reversible Addition-Fragmentation Chain Transfer) polymerization, have been utilized to synthesize homopolymers from monosubstituted acrylamides, demonstrating the ability to fine-tune molecular weight and polydispersity. Such polymers have potential applications in drug delivery systems and tissue engineering (Mori et al., 2005).

Frustrated Lewis Pairs

Studies on intramolecular pyridine-based frustrated Lewis pairs, which involve deprotonation and subsequent reactions, can shed light on new synthetic routes for creating functional materials and catalysts. These compounds’ unique reactivity towards hydrogen and other small molecules could be harnessed for hydrogen storage, sensing, or as catalysts in organic synthesis (Körte et al., 2015).

Anticancer and Antibacterial Activities

Research into the biological activity of acrylamides and their derivatives has shown potential in developing new anticancer and antibacterial agents. These studies are crucial for discovering new therapeutic compounds that can be used to treat various diseases (Bondock & Gieman, 2015).

Room-Temperature RAFT Polymerization

Polymerization at room temperature using RAFT techniques has been reported for N-isopropylacrylamide, a compound related to the chemical of interest. This polymerization method is significant for manufacturing polymers used in biotechnology and medicine under mild conditions (Convertine et al., 2004).

Eigenschaften

IUPAC Name |

(E)-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3OS/c1-17-15-20(9-12-23-17)25-13-10-19(11-14-25)16-24-22(26)8-5-18-3-6-21(27-2)7-4-18/h3-9,12,15,19H,10-11,13-14,16H2,1-2H3,(H,24,26)/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQYRIJBEOQGFS-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C=CC3=CC=C(C=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)/C=C/C3=CC=C(C=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(2-chlorobenzoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2761977.png)

![1-{[1-(Naphthalene-1-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2761984.png)

![N-(2,4-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2761986.png)

![1-Methyl-3-(oxolan-2-ylmethyl)-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2761988.png)

![N-(3-chlorophenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2761989.png)

![2-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2761992.png)